Cas no 13808-71-4 (5-ethyl-1H-pyrazole)
5-ethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-1H-Pyrazole
- AKOS PAO-1148
- 3-ethyl-2H-pyrazole
- 5-ethyl-1H-pyrazole
- AKOS003673888
- 1H-Pyrazole, 3-ethyl-
- 5-ethylpyrazole
- CS-0111769
- Z1238571110
- A857472
- STL584012
- CBNLNXLAIMQSTR-UHFFFAOYSA-N
- DTXSID70333312
- EN300-208960
- LS-05113
- 3-ethylpyrazole
- MFCD08701138
- ethylpyrazole
- 13808-71-4
- D77034
- AB65715
- DB-105547
- SY084897
- pyrazole, 3(5)-ethyl-
- ALBB-016439
-
- MDL: MFCD08701138
- Inchi: 1S/C5H8N2/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
- InChI Key: CBNLNXLAIMQSTR-UHFFFAOYSA-N
- SMILES: N1C(=CC=N1)CC
Computed Properties
- Exact Mass: 96.068748264g/mol
- Monoisotopic Mass: 96.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 28.7Ų
5-ethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003746-1g |
3-Ethyl-1H-pyrazole |
13808-71-4 | 95% | 1g |
$329.56 | 2022-04-02 | |
| Chemenu | CM127267-1g |
3-ethyl-1H-pyrazole |
13808-71-4 | 95+% | 1g |
$817 | 2021-08-05 | |
| TRC | E902165-10mg |
3-ethyl-1H-pyrazole |
13808-71-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902165-50mg |
3-ethyl-1H-pyrazole |
13808-71-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E902165-100mg |
3-ethyl-1H-pyrazole |
13808-71-4 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065605-500mg |
3-Ethyl-1H-pyrazole |
13808-71-4 | 500mg |
5119.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065605-500mg |
3-Ethyl-1H-pyrazole |
13808-71-4 | 500mg |
5119CNY | 2021-05-07 | ||
| Chemenu | CM127267-5g |
3-ethyl-1H-pyrazole |
13808-71-4 | 95+% | 5g |
$920 | 2022-09-03 | |
| Chemenu | CM127267-10g |
3-ethyl-1H-pyrazole |
13808-71-4 | 95+% | 10g |
$1490 | 2022-09-03 | |
| Ambeed | A635687-100mg |
3-Ethyl-1H-pyrazole |
13808-71-4 | 95% | 100mg |
$67.0 | 2025-03-18 |
5-ethyl-1H-pyrazole Suppliers
5-ethyl-1H-pyrazole Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-ethyl-1H-pyrazole
Comprehensive Overview of 5-Ethyl-1H-Pyrazole (CAS No. 13808-71-4)
5-Ethyl-1H-pyrazole, with the Chemical Abstracts Service (CAS) number 13808-71-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of an ethyl group at the 5-position imparts unique chemical and biological properties to this molecule, making it a valuable building block in various synthetic pathways and drug discovery efforts.
The molecular formula of 5-ethyl-1H-pyrazole is C5H8N2, and its molecular weight is approximately 96.13 g/mol. The compound is characterized by its planar structure, which allows for efficient π-electron delocalization, contributing to its reactivity and stability. In its pure form, 5-ethyl-1H-pyrazole is a colorless liquid with a boiling point of around 99°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water.
The synthesis of 5-ethyl-1H-pyrazole can be achieved through several well-established methods. One common approach involves the reaction of ethyl hydrazine with an appropriate nitrile or ketone under acidic conditions. For example, the reaction of ethyl hydrazine with acetonitrile in the presence of a strong acid like sulfuric acid can yield 5-ethyl-1H-pyrazole. Another method involves the cyclocondensation of ethyl hydrazine with a diketone or a β-ketoester. These synthetic routes are widely used in both academic and industrial settings due to their simplicity and reliability.
In the realm of medicinal chemistry, 5-ethyl-1H-pyrazole has shown promise as a scaffold for the development of novel therapeutic agents. Pyrazoles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that certain pyrazole derivatives exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The biological activity of 5-ethyl-1H-pyrazole can be further enhanced through structural modifications. Substituents at different positions on the pyrazole ring can significantly influence the compound's pharmacological properties. For example, introducing hydrophobic groups can improve membrane permeability and bioavailability, while adding polar functionalities can enhance solubility and target selectivity. These modifications are crucial for optimizing the therapeutic potential of pyrazole-based drugs.
Beyond its applications in drug discovery, 5-ethyl-1H-pyrazole has also found use in materials science and catalysis. In materials science, pyrazoles are often employed as ligands in coordination complexes due to their ability to form stable complexes with metal ions. These complexes have been utilized in various applications, including catalytic reactions and luminescent materials. In catalysis, pyrazoles can serve as ligands for transition metal catalysts, enhancing their activity and selectivity in reactions such as hydrogenation and cross-coupling.
The environmental impact of 5-ethyl-1H-pyrazole is another important consideration. While it is generally considered safe for laboratory use when proper handling protocols are followed, its potential environmental fate and effects should be evaluated carefully. Studies on the biodegradability and ecotoxicity of pyrazoles have shown that these compounds can be metabolized by microorganisms under aerobic conditions but may persist in anaerobic environments. Therefore, responsible disposal practices are essential to minimize any adverse environmental impacts.
In conclusion, 5-ethyl-1H-pyrazole (CAS No. 13808-71-4) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, pharmaceutical research, materials science, and catalysis. Its unique chemical properties make it an attractive candidate for further exploration and development in these fields. As research continues to uncover new insights into the behavior and potential applications of this compound, it is likely that its importance will only continue to grow.
13808-71-4 (5-ethyl-1H-pyrazole) Related Products
- 49633-25-2(3-Isopropyl-1H-pyrazole)
- 28998-67-6(1H-Pyrazole, 3-butyl-)
- 1132-14-5(3,5-Di-tert-butyl-1H-pyrazole)
- 105-20-4(Betazole)
- 15802-80-9(3-Tert-butyl-1H-pyrazole)
- 194366-44-4(1H-Pyrazole,3-(1,1-dimethylethyl)-5-(1-methylethyl)-)
- 442886-86-4(1H-Pyrazole,3-ethyl-5-(2-methylpropyl)-)
- 61490-97-9(1H-Pyrazole, 3-butyl-5-pentyl-)
- 14033-09-1(13,14-Diazabicyclo[10.2.1]pentadeca-1(15),12-diene)
- 17536-00-4(3,5-Diisopropylpyrazole)